molecular formula C12H8O2 B14651369 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole CAS No. 53639-64-8

2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole

Cat. No.: B14651369
CAS No.: 53639-64-8
M. Wt: 184.19 g/mol
InChI Key: IWQKFWZNKRIACS-UHFFFAOYSA-N
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Description

2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring fused to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and a suitable dienophile, such as a substituted benzodioxole, is used. The reaction is usually carried out under thermal conditions, often requiring temperatures between 60°C and 120°C to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Hydrogenated products with reduced double bonds.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its reactive diene moiety.

Mechanism of Action

The mechanism of action of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole involves its ability to participate in cycloaddition reactions, forming stable adducts with various dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry or forming cross-linked networks in materials science.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the benzodioxole moiety.

    Fulvenes: Compounds with a similar cyclopentadiene core but different substituents, often used in cycloaddition reactions.

    Cyclopentadienone derivatives: Compounds with a cyclopentadienone core, used in various organic synthesis applications.

Uniqueness

2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.

Properties

CAS No.

53639-64-8

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

2-cyclopenta-2,4-dien-1-ylidene-1,3-benzodioxole

InChI

InChI=1S/C12H8O2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h1-8H

InChI Key

IWQKFWZNKRIACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(=C3C=CC=C3)O2

Origin of Product

United States

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